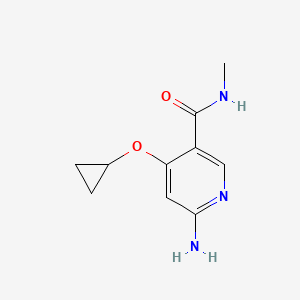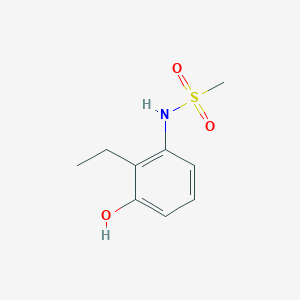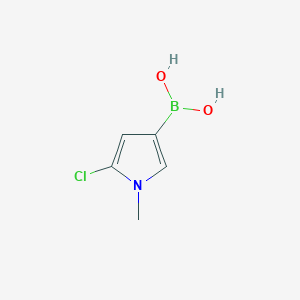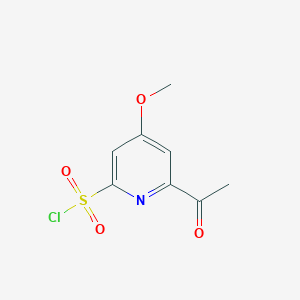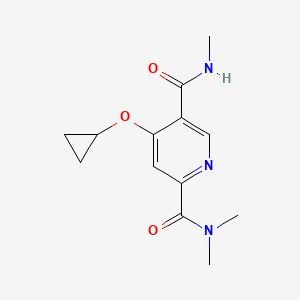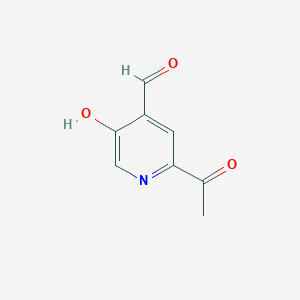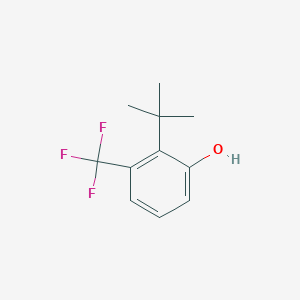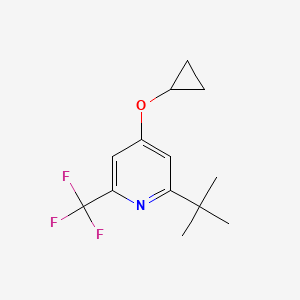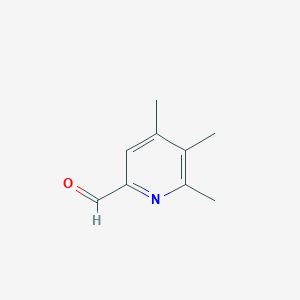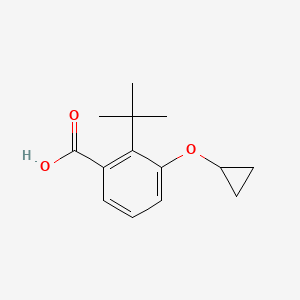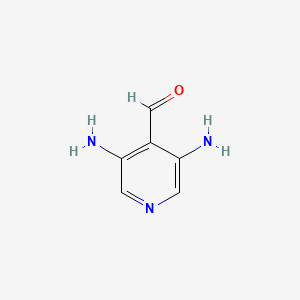
3,5-Diaminoisonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diaminoisonicotinaldehyde: is an organic compound with the molecular formula C6H7N3O and a molecular weight of 137.14 g/mol . This compound is characterized by the presence of two amino groups and an aldehyde group attached to a pyridine ring. It is primarily used in research and development settings, particularly in the synthesis of various organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diaminoisonicotinaldehyde typically involves the reaction of 3,5-diamino-1,2,4-triazole with specific reagents under controlled conditions . One common method includes the reaction with 2-methyl-1-nitroisothiourea, which results in the formation of 3,5-diamino-1-nitroamidino-1,2,4-triazole . The reaction conditions often involve specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity. Industrial methods may also incorporate advanced techniques such as flow chemistry to enhance safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Diaminoisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used to introduce new functional groups at the amino positions.
Major Products:
Oxidation: Formation of 3,5-diaminoisonicotinic acid.
Reduction: Formation of 3,5-diaminoisonicotinalcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3,5-Diaminoisonicotinaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,5-Diaminoisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The aldehyde group can also participate in reactions with nucleophiles, leading to the formation of covalent bonds with target molecules .
Comparación Con Compuestos Similares
3,5-Diamino-1,2,4-triazole: Shares the amino groups but differs in the ring structure and lacks the aldehyde group.
3,5-Diaminobenzoic acid: Similar in having amino groups but contains a carboxylic acid group instead of an aldehyde.
3,5-Diamino-1H-pyrazole: Another compound with amino groups but with a different ring structure.
Uniqueness: 3,5-Diaminoisonicotinaldehyde is unique due to the presence of both amino and aldehyde functional groups on a pyridine ring
Propiedades
Fórmula molecular |
C6H7N3O |
|---|---|
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
3,5-diaminopyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c7-5-1-9-2-6(8)4(5)3-10/h1-3H,7-8H2 |
Clave InChI |
NVKYKMLEYGMPLD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)N)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



